1-(3-Methoxyphenyl)ethanamine
Overview
Description
1-(3-Methoxyphenyl)ethanamine is a chemical compound with the CAS Number: 62409-13-6 and a molecular weight of 151.21 . It is a liquid at room temperature .
Molecular Structure Analysis
The linear formula of this compound is C9H13NO . More detailed structural analysis or 3D structure information was not found in the search results.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature and should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
Synthesis Applications
- Synthesis of Apremilast : A study by Shan, Weizheng, and Bai-nian (2015) describes the synthesis of Apremilast, an inhibitor of phosphodiesterase 4 (PDE-4), using a compound structurally related to 1-(3-Methoxyphenyl)ethanamine. This process increased the total yield by 30%, offering a more efficient method for industrial production of Apremilast, which is significant in the treatment of psoriasis (Shan, Weizheng, & Bai-nian, 2015).
Analytical and Toxicological Studies
Analytical Techniques for Novel Substances : Poklis et al. (2013) developed a high-performance liquid chromatography tandem mass spectrometry method for determining substances related to this compound, specifically 2CC-NBOMe and 25I-NBOMe, in human serum. This method aids in clinical toxicology testing, especially for intoxicated emergency department patients (Poklis, Charles, Wolf, & Poklis, 2013).
Identification of Metabolites in Clinical Cases : The identification of metabolites from related substances in clinical intoxication cases is crucial for understanding the pharmacokinetics and potential risks. Poklis et al. (2015) identified fifteen metabolites in mouse hepatic microsomal preparations and human urine samples from patients intoxicated with 25I-NBOMe, aiding in forensic and clinical toxicology (Poklis et al., 2015).
Pharmacological Research
- Neurochemical Pharmacology of Psychoactive Substances : Eshleman et al. (2018) conducted a study comparing the mechanisms of action of several psychoactive substances, including those structurally related to this compound. They found these substances to be potent agonists at 5-HT2A receptors, contributing to our understanding of their hallucinogenic activity (Eshleman et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
1-(3-methoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWGCBRQAHCVHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404865 | |
Record name | 1-(3-methoxyphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62409-13-6 | |
Record name | 3-Methoxy-α-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62409-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Methoxyphenyl)ethanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062409136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-methoxyphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-methoxyphenyl)ethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.224.632 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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